Saccharin 1-methylimidazole (SMI)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Saccharin 1-methylimidazole is a compound that serves as a general-purpose activator for DNA and RNA synthesis. It is known for its excellent performance characteristics in oligonucleotide synthesis, making it a valuable tool in molecular biology and biochemistry .

Preparation Methods

Saccharin 1-methylimidazole can be synthesized through various methods. One common approach involves the acid-catalyzed methylation of imidazole by methanol. Another method is the Radziszewski reaction, which uses glyoxal, formaldehyde, and a mixture of ammonia and methylamine . Industrial production methods typically involve these synthetic routes, ensuring high purity and yield.

Chemical Reactions Analysis

Saccharin 1-methylimidazole undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Saccharin 1-methylimidazole has a wide range of scientific research applications:

Chemistry: It is used as an activator in the synthesis of DNA and RNA oligonucleotides.

Biology: It plays a crucial role in molecular biology techniques, such as polymerase chain reaction (PCR) and gene synthesis.

Medicine: It is used in the development of therapeutic oligonucleotides for gene therapy.

Industry: It is employed in the large-scale synthesis of oligonucleotides for various applications

Mechanism of Action

The mechanism of action of saccharin 1-methylimidazole involves the formation of an activated intermediate that is an adduct of saccharin with bonding to phosphorus through the carbonyl oxygen atom of saccharin. This activation facilitates the phosphoramidite coupling reaction, which is essential for the synthesis of DNA and RNA oligonucleotides .

Comparison with Similar Compounds

Saccharin 1-methylimidazole can be compared with other similar compounds, such as:

1-Methylimidazole: An aromatic heterocyclic organic compound used as a specialty solvent and a base.

1H-Tetrazole: A classic activator for DNA synthesis.

5-(Ethylthio)-1H-tetrazole (ETT): A more acidic activator that reduces coupling time for RNA synthesis.

4,5-Dicyanoimidazole (DCI): A nucleophilic activator that improves overall yields in oligonucleotide synthesis.

Saccharin 1-methylimidazole is unique due to its balanced properties, making it an effective general-purpose activator for both DNA and RNA synthesis.

Biological Activity

Saccharin 1-methylimidazole (SMI) is a compound that has garnered attention for its role as an activator in DNA and RNA synthesis. This article delves into the biological activity of SMI, summarizing its chemical properties, mechanisms of action, and relevant research findings.

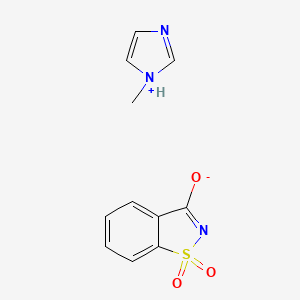

SMI is the saccharin salt of 1-methylimidazole, with the chemical formula C11H11N3O3S and a molecular weight of 265.29 g/mol. It is soluble in dimethyl sulfoxide (DMSO) and is typically stored at -20°C. The structural representation can be described as follows:

- Chemical Name : 1-methyl-1H-imidazol-1-ium benzo[d]isothiazol-3-olate 1,1-dioxide

- CAS Number : 482333-74-4

SMI functions primarily as a general-purpose activator for oligonucleotide synthesis. Its effectiveness stems from its ability to enhance the coupling efficiency (CE) during DNA and RNA synthesis processes. The mechanism involves acting as a proton donor, which facilitates nucleophilic attack during the synthesis reactions.

Biological Activity in DNA and RNA Synthesis

Research has demonstrated that SMI significantly improves the efficiency of DNA and RNA synthesis. A study evaluating various coupling times indicated that:

| Activator | Type Coupling | Coupling Efficiency (CE) (%) |

|---|---|---|

| SMI TBDMS RNA | 3 min. | 97.3 |

| SMI TBDMS RNA | 6 min. | 97.8 |

| SMI TBDMS RNA | 12 min. | 97.8 |

| ETT TBDMS RNA | 6 min. | 97.1 |

| SMI DNA | 30 sec. | 99.6 |

| TET DNA | 30 sec. | 99.5 |

These results highlight that SMI outperforms other activators like ETT and tetrazole in terms of coupling efficiency, particularly in RNA synthesis where longer coupling times yield even better results .

In Vitro Studies

In vitro studies have shown that SMI effectively promotes both DNA and RNA synthesis, demonstrating high coupling efficiencies across various conditions. For instance, using TBDMS phosphoramidites, optimal performance was observed at a coupling time of six minutes, where SMI exhibited superior results compared to traditional activators .

In Vivo Studies and Clinical Applications

Currently, there are no reported in vivo studies or clinical applications involving SMI. Most research has focused on its efficacy in vitro, particularly in synthetic applications rather than therapeutic uses .

Case Studies and Research Findings

Several studies have explored the biological effects of saccharin and its derivatives, including:

- Carcinogenicity Studies : Research on sodium saccharin has shown mixed results regarding its carcinogenic potential, particularly concerning bladder tumors in animal models . However, specific studies on SMI's carcinogenicity are lacking.

- Mutagenicity : While sodium saccharin has been implicated in mutagenic activity under certain conditions, there is no conclusive evidence regarding SMI's mutagenic properties .

- Biodegradability : Investigations into the biodegradability of imidazolium ionic liquids suggest that compounds like SMI could potentially exhibit enhanced biodegradability when paired with specific ions .

Properties

Molecular Formula |

C11H11N3O3S |

|---|---|

Molecular Weight |

265.29 g/mol |

IUPAC Name |

1,1-dioxo-1,2-benzothiazol-3-olate;1-methyl-1H-imidazol-1-ium |

InChI |

InChI=1S/C7H5NO3S.C4H6N2/c9-7-5-3-1-2-4-6(5)12(10,11)8-7;1-6-3-2-5-4-6/h1-4H,(H,8,9);2-4H,1H3 |

InChI Key |

DMSNKRPEUQVMNF-UHFFFAOYSA-N |

Canonical SMILES |

C[NH+]1C=CN=C1.C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.